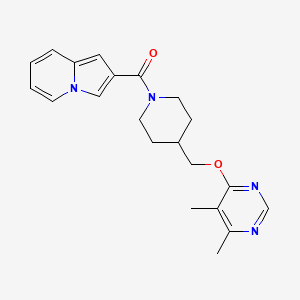

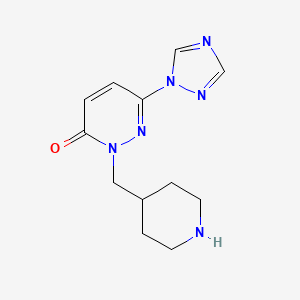

![molecular formula C15H14N2O2S B2734930 N-(2-甲氧基乙基)噻吩[2,3-b]喹啉-2-羧酰胺 CAS No. 478079-49-1](/img/structure/B2734930.png)

N-(2-甲氧基乙基)噻吩[2,3-b]喹啉-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thienoquinoline carboxamide-chalcone derivatives, which includes “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide”, involves the cyclization of acylated chalcones and 2-mercaptoquinoline-3-carbaldehyde in DMF with K2CO3 .Molecular Structure Analysis

The molecular formula of “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” is C15H14N2O2S . The molecular weight is 286.35 .科学研究应用

Synthesis of Novel Pharmaceuticals

The thieno[2,3-b]quinoline moiety, which is part of the structure of “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide”, has been used in the design of novel pharmaceutical therapies . This suggests that the compound could potentially be used in the development of new drugs.

Production of Enaminones

Enaminones are versatile synthons with a wide range of synthetic applications . The thieno[2,3-b]quinoline moiety can be used to produce enaminones, which can then be used to synthesize a variety of naturally occurring alkaloids and pharmaceutical drugs .

Anti-Cancer Research

A compound structurally similar to “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide”, known as 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1), has been studied for its effects on ovarian cancer cell lines . This suggests that “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” could potentially have similar anti-cancer properties.

Glycosphingolipid Expression

The aforementioned Compound 1 has been found to impact glycosphingolipid (GSL) expression in cancer stem cells . GSLs are a type of lipid that play a crucial role in various cellular functions, including cell-cell interaction, cell growth, and differentiation . This suggests that “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” could potentially be used to study or manipulate GSL expression.

Cytotoxicity Studies

The effect of Compound 1 on the cytotoxicity of ovarian cancer cell lines has been studied . Cytotoxicity refers to the quality of being toxic to cells. Therefore, “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” could potentially be used in cytotoxicity studies.

Apoptosis Induction

Compound 1 has been found to induce apoptosis in ovarian cancer cell lines . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. This suggests that “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” could potentially be used to induce apoptosis in various types of cells.

作用机制

Thienoquinolines, including “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide”, have exhibited promising antiproliferative effects against all tested cell lines and significant activity as EGFR inhibitors . The binding mode of the best EGFR inhibitor in the EGFR active site revealed that the thienoquinoline ring occupied the ATP-binding site while the chalcone moiety is located in the allosteric site and is responsible for the enhanced activity of these compounds .

属性

IUPAC Name |

N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-19-7-6-16-14(18)13-9-11-8-10-4-2-3-5-12(10)17-15(11)20-13/h2-5,8-9H,6-7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMJBPQOQSVNOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{7-[2-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2734847.png)

![7-(2,3-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2734850.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2734858.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2734866.png)

![7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2734870.png)